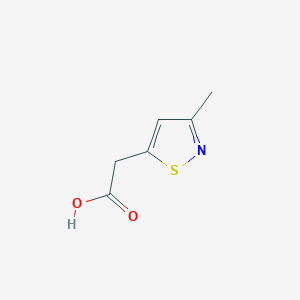
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound, also known as BTMQ, has been found to have a range of biochemical and physiological effects, and has been investigated for its potential use in various research fields.
Aplicaciones Científicas De Investigación
Ureas in Medicinal Chemistry
Ureas are recognized for their unique hydrogen bonding capabilities, making them significant in drug-target interactions. These interactions allow ureas to display a wide range of bioactivities, including modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Urea derivatives serve as modulators for various biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes. This highlights ureas' importance in medicinal chemistry as a structural motif for developing new drugs with unique mechanisms of action (Jagtap et al., 2017).
Urease Inhibitors and Their Applications
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid as a urease inhibitor, its severe side effects necessitate further research into urease inhibition for medical applications. Urease inhibitors derived from various chemical structures, including hydroxamic acids, phosphoramidates, and urea derivatives, demonstrate the unexplored potential of urease inhibition in therapeutic settings (Kosikowska & Berlicki, 2011).
Biological Importance of Benzothiazoles
Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them significant in the field of medicinal chemistry. When combined with (thio)urea groups, the resulting 2-(thio)ureabenzothiazoles enhance both physicochemical and biological properties. These compounds have been explored for their therapeutic potential, including antimicrobial, antifungal, and antiviral activities, highlighting their importance as pharmacophores (Rosales-Hernández et al., 2022).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, sharing structural similarities with the compound of interest, serve as a 'privileged scaffold' in drug discovery, particularly in cancer and central nervous system therapies. Their anticancer and neuroprotective properties, along with potential against infectious diseases, underscore the versatility of tetrahydroisoquinoline derivatives in modern therapeutics (Singh & Shah, 2017).
Propiedades
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-32-23-12-9-19(10-13-23)15-16-27-26(31)28-22-11-14-24-21(18-22)8-5-17-29(24)25(30)20-6-3-2-4-7-20/h2-4,6-7,9-14,18H,5,8,15-17H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFAPVCAYFNGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)
![1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2989182.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B2989185.png)


![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
![(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2989193.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)
![N-(2-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2989199.png)


![5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2989203.png)